molecular formula C8H4F3IO2 B1604482 4-Iodo-3-(trifluoromethyl)benzoic acid CAS No. 914636-20-7

4-Iodo-3-(trifluoromethyl)benzoic acid

Cat. No. B1604482
CAS RN: 914636-20-7
M. Wt: 316.02 g/mol
InChI Key: TZAMLJCNESLFDI-UHFFFAOYSA-N
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Description

4-Iodo-3-(trifluoromethyl)benzoic acid is a chemical compound with the molecular formula C8H4F3IO2 . It has a molecular weight of 316.02 . The compound is solid in form .


Molecular Structure Analysis

The InChI code for 4-Iodo-3-(trifluoromethyl)benzoic acid is 1S/C8H4F3IO2/c9-8(10,11)5-3-4(7(13)14)1-2-6(5)12/h1-3H,(H,13,14) . This indicates that the compound contains iodine, fluorine, carbon, hydrogen, and oxygen atoms.


Chemical Reactions Analysis

While specific chemical reactions involving 4-Iodo-3-(trifluoromethyl)benzoic acid are not available, related compounds such as trifluoromethyl ethers have been studied. The mechanism of these reactions involves the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen .


Physical And Chemical Properties Analysis

4-Iodo-3-(trifluoromethyl)benzoic acid is a solid compound . It has a boiling point of 194.2-194.8°C . The compound should be stored at 2-8°C .

Scientific Research Applications

Hypervalent Iodine Chemistry

Hypervalent iodine compounds, including derivatives of 4-Iodo-3-(trifluoromethyl)benzoic acid, are critical in organic synthesis. They are used as reagents for various selective oxidative transformations of complex organic molecules. Their utility stems from their oxidizing properties, environmental friendliness, and commercial availability. Notably, iodine(III) and iodine(V) derivatives are employed in synthetic applications for oxidative processes and have been developed as recyclable polyvalent iodine reagents, highlighting their role in sustainable chemistry practices (Zhdankin & Stang, 2008).

Electrophilic Trifluoromethylation

4-Iodo-3-(trifluoromethyl)benzoic acid and related compounds are instrumental in the trifluoromethylation of arenes and heteroarenes. This process is catalyzed by various reagents, enabling the direct introduction of trifluoromethyl groups to aromatic compounds. Such modifications are crucial for the development of pharmaceuticals and agrochemicals, given the trifluoromethyl group's ability to enhance biological activity and metabolic stability of organic compounds (Mejía & Togni, 2012).

Radical Chemistry and Atom-transfer Reactions

The use of hypervalent iodine reagents derived from 4-Iodo-3-(trifluoromethyl)benzoic acid in radical chemistry and atom-transfer reactions has significantly advanced. These reagents facilitate C-X (where X is a halogen) and C-C bond formations, including trifluoromethylation and alkynylation reactions. Their unique properties have opened new avenues for synthesizing complex organic structures efficiently and selectively (Brand et al., 2011).

Fluorescence Probes Development

Compounds related to 4-Iodo-3-(trifluoromethyl)benzoic acid have been explored for developing novel fluorescence probes capable of detecting reactive oxygen species (ROS). These probes offer selective and sensitive detection mechanisms for ROS, crucial for understanding oxidative stress and its biological implications (Setsukinai et al., 2003).

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, and the hazard statements H315, H319, and H335 . Precautionary measures include avoiding dust formation and contact with skin and eyes .

properties

IUPAC Name

4-iodo-3-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3IO2/c9-8(10,11)5-3-4(7(13)14)1-2-6(5)12/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZAMLJCNESLFDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650533
Record name 4-Iodo-3-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

914636-20-7
Record name 4-Iodo-3-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Amino-3-trifluoromethyl benzoic acid (1.8 g, 8.8 mmol) is suspended in conc. HCl (30 mL). A solution of sodium nitrite (0.76 g, 11.0 mmol) in water (15 mL) is added dropwise at 0° C. The mixture is stirred at 0-10° C. for 30 min. A solution of potassium iodide (14.6 g, 88 mmol) in water (25 mL) is added dropwise. The mixture is stirred at room temperature for 1 h. The product is extracted with EtOAc (80 mL), washed with brine (80 mL), dried (Na2SO4), filtered, and concentrated under reduced pressure to a residue. The residue is purified by flash chromatography using a gradient (EtOAc/Hexane) to afford the title compound (2.4 g, 86%) as a solid. LC-ES/MS m/e 339.3 (M+23), 315.0 (M−1).
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
0.76 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
14.6 g
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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